molecular formula C16H17NO2 B5567952 N-ethyl-4-methoxy-N-phenylbenzamide

N-ethyl-4-methoxy-N-phenylbenzamide

Cat. No.: B5567952
M. Wt: 255.31 g/mol
InChI Key: IIWRQACQHVYDCS-UHFFFAOYSA-N
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Description

N-Ethyl-4-methoxy-N-phenylbenzamide is a benzamide derivative characterized by an ethyl group and a phenyl group attached to the nitrogen atom, along with a methoxy substituent at the para position of the benzoyl ring.

Properties

IUPAC Name

N-ethyl-4-methoxy-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-3-17(14-7-5-4-6-8-14)16(18)13-9-11-15(19-2)12-10-13/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWRQACQHVYDCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-methoxy-N-phenylbenzamide typically involves the reaction of 4-methoxybenzoic acid with ethylamine and phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-methoxy-N-phenylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis of N-ethyl-4-methoxy-N-phenylbenzamide

The synthesis of this compound involves the reaction of appropriate amines and benzoyl chlorides under controlled conditions. The compound can be synthesized through various methods, including:

  • Amination Reactions : The introduction of the ethyl group and methoxy substituent is typically achieved through nucleophilic substitution reactions.
  • Reflux Conditions : Many synthetic routes require refluxing in solvents like dichloromethane to ensure complete reaction and purification.

Antiviral Activity

Recent studies have demonstrated that derivatives of N-phenylbenzamide, including this compound, exhibit promising antiviral properties, particularly against Enterovirus 71 (EV71).

Key Findings:

  • In Vitro Activity : Compounds related to this compound showed IC50 values ranging from 5.7 to 12 μM against various strains of EV71, indicating effective antiviral action with lower cytotoxicity compared to standard antiviral drugs like pirodavir .
  • Structure-Activity Relationship (SAR) : Modifications on the benzene ring significantly affect the antiviral potency, suggesting that further structural optimization could enhance efficacy against viral infections .

Anticancer Properties

This compound has also been investigated for its anticancer properties. Recent research indicates that similar compounds can inhibit the growth of several cancer cell lines.

Case Studies:

  • Cytotoxicity Screening : Compounds derived from N-phenylbenzamides were screened against cell lines such as A549 (lung cancer), DU145 (prostate cancer), B16-F10 (melanoma), and HepG2 (liver cancer). Some derivatives demonstrated significant cytotoxic effects with IC50 values as low as 4.12 µM .
CompoundCancer Cell LineIC50 Value (µM)
1eA5495.7
1cDU14515
3gB16-F1010
W17HepG24.12

Mechanism of Action

The mechanism of action of N-ethyl-4-methoxy-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Properties References
N-Ethyl-4-methoxy-N-phenylbenzamide C₁₅H₁₅NO₂ 241.29 Ethyl (N), methoxy (C4), phenyl (N) Potential pharmacological agent
4-Ethyl-N-phenylbenzamide C₁₅H₁₅NO 225.29 Ethyl (C4), phenyl (N) Synthetic intermediate
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide C₁₅H₁₄ClNO₂ 275.73 Chloro (N), methoxy (C2), methyl (C4) Fluorometric Pb²⁺ detection
4-Methoxy-N-[4-(4-methylphenyl)-5-phenylthiazol-2-yl]benzamide C₂₄H₂₀N₂O₂S 400.50 Methoxy (C4), thiazole ring, methyl (C4-phenyl) Bioactive scaffolds (e.g., kinase inhibition)
N-(4-Acetylphenyl)-4-methoxybenzamide C₁₆H₁₅NO₃ 269.30 Acetyl (N-phenyl), methoxy (C4) Prodrug design or metabolic studies

Key Comparisons

Chloro and acetyl substituents (e.g., in N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide and N-(4-acetylphenyl)-4-methoxybenzamide) introduce electron-withdrawing effects, altering reactivity in nucleophilic substitutions or fluorescence properties .

Thiazole-containing analogs (e.g., 4-Methoxy-N-[4-(4-methylphenyl)-5-phenylthiazol-2-yl]benzamide) exhibit rigid heterocyclic cores, which may enhance selectivity in targeting enzymes or receptors .

Synthetic Accessibility :

  • This compound likely requires regioselective alkylation and methoxylation steps, whereas chloro or acetyl derivatives are synthesized via direct coupling or Friedel-Crafts acylation .
  • High-yield routes (up to 97.3%) for 4-ethyl-N-phenylbenzamide suggest that similar strategies (e.g., carbodiimide-mediated coupling) could optimize the target compound’s synthesis .

Applications: Fluorometric properties: Methoxy-substituted benzamides (e.g., N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide) exhibit pH-dependent fluorescence, useful in metal ion sensing .

Biological Activity

N-ethyl-4-methoxy-N-phenylbenzamide is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C16H17NO2
  • Molecular Weight : 255.31 g/mol

The compound features an ethyl group, a methoxy group, and a phenyl group attached to a benzamide backbone, which contributes to its unique biological properties.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound has been shown to:

  • Inhibit Enzyme Activity : It can bind to the active site of specific enzymes, preventing substrate access and inhibiting their activity.
  • Modulate Signal Transduction : By interacting with cellular receptors, it may influence various signaling pathways within cells.

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of this compound derivatives. For instance, derivatives of N-phenylbenzamide have demonstrated broad-spectrum antiviral effects against several viruses, including HIV and hepatitis B virus (HBV). These effects are attributed to the compound's ability to increase intracellular levels of APOBEC3G (A3G), an enzyme that inhibits viral replication .

Enzyme Inhibition Studies

This compound has been utilized in enzyme inhibition studies, particularly focusing on its ability to inhibit specific enzymes related to disease processes. The compound was tested for its efficacy against various targets, with promising results indicating potential therapeutic applications in treating conditions like inflammation and pain.

Case Studies

  • Antiviral Efficacy Against HBV :
    • A study evaluated the anti-HBV activity of a derivative compound synthesized from N-phenylbenzamide. The results indicated that this derivative effectively inhibited HBV replication in vitro and demonstrated favorable pharmacokinetic profiles in animal models .
  • Inhibition of Enterovirus 71 (EV71) :
    • In vitro assays showed that certain derivatives exhibited potent inhibitory effects against EV71, with IC50 values ranging from 5.7 μM to 12 μM. These compounds were significantly less toxic to host cells compared to existing antiviral agents like pirodavir .

Comparative Analysis

To illustrate the biological activity of this compound compared to similar compounds, the following table summarizes key findings:

Compound NameAntiviral ActivityIC50 (μM)Selectivity Index
This compoundModerateTBDTBD
3-Amino-N-(4-bromophenyl)-4-methoxybenzamideHigh5.7 - 1251 - 110
PirodavirHigh3125 - 52

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